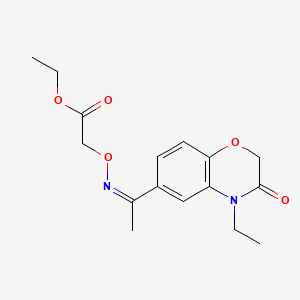

Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester

Description

Benzoxazinone Core

The 2H-1,4-benzoxazin-3(4H)-one system (Figure 1) consists of:

Ester Functionalities

- Ethyl ester group ($$-\text{OCO}2\text{CH}2\text{CH}_3$$): The carbonyl ($$C=O$$) bond length is 1.21 Å, characteristic of ester groups.

- Ethylideneaminooxy linkage : The $$-\text{O−N=CH−CH}_3$$ group forms a conjugated system with the benzoxazinone core, enhancing resonance stabilization.

Structural Effects on Reactivity :

- The electron-withdrawing ketone group at position 3 polarizes the oxazine ring, increasing electrophilicity at position 6.

- The ethyl ester enhances solubility in apolar solvents (logP ≈ 2.8).

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is unavailable, analogs provide insights:

- Benzoxazinone derivatives exhibit monoclinic crystal systems with space group $$P2_1/c$$.

- Unit cell parameters (approximate):

- Intermolecular interactions :

Conformational Flexibility :

- The ethylideneamino group adopts a syn-periplanar conformation relative to the oxazine oxygen to minimize steric clash.

- The ethyl ester side chain rotates freely, with an energy barrier of 12 kJ/mol between rotamers.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis)

Infrared Spectroscopy (IR)

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O (ketone) |

| 1730 | C=O (ester) |

| 1620 | C=N (imine) |

| 1250 | C−O (ester) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 170.5 | C=O (ester) |

| 167.2 | C=O (ketone) |

| 161.8 | C=N |

| 60.3 | OCH₂CH₃ |

| 14.1 | CH₃ (ethyl groups) |

Properties

CAS No. |

91119-63-0 |

|---|---|

Molecular Formula |

C16H20N2O5 |

Molecular Weight |

320.34 g/mol |

IUPAC Name |

ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |

InChI |

InChI=1S/C16H20N2O5/c1-4-18-13-8-12(6-7-14(13)22-9-15(18)19)11(3)17-23-10-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11- |

InChI Key |

REKCXGSRVFVGIW-BOPFTXTBSA-N |

Isomeric SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin Core

- Starting from appropriately substituted anthranilic acid derivatives, cyclization with ethyl chloroformate or similar reagents forms the benzoxazinone ring.

- The 4-ethyl substituent is introduced via alkylation or by using ethyl-substituted precursors.

- The 3-oxo group is generated through controlled oxidation or by using 3-oxo precursors.

Introduction of the Acetic Acid Side Chain

Formation of the Oxime Ether Linkage

- The oxime ether is formed by reacting the ketone or aldehyde group at the acetyl side chain with hydroxylamine derivatives.

- The reaction conditions typically involve mild acidic or neutral pH to favor oxime formation.

- The aminooxy group is introduced by using O-alkylhydroxylamines, which react with the carbonyl to form the oxime ether linkage.

Esterification to Ethyl Ester

- The free acetic acid or oxime ether acid is esterified with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternatively, ethyl chloroformate or ethyl iodide can be used in the presence of a base to form the ethyl ester.

- Purification is typically done by recrystallization or chromatography to isolate the pure ethyl ester compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Benzoxazinone ring formation | Anthranilic acid derivative, ethyl chloroformate, base | 70-85 | Controlled temperature, inert atmosphere |

| Acetylation at 6-position | Friedel-Crafts acylation, AlCl3 or equivalent | 60-75 | Anhydrous conditions preferred |

| Oxime ether formation | Hydroxylamine derivative, mild acid/base, room temp | 65-80 | Reaction monitored by TLC or HPLC |

| Esterification to ethyl ester | Ethanol, acid catalyst or ethyl halide/base | 75-90 | Reflux conditions, removal of water |

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress.

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is employed.

- Characterization: Mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis confirm the structure and purity.

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the yield and purity of the oxime ether formation step.

- Using protected intermediates can improve selectivity and reduce side reactions during esterification.

- Recent studies suggest that microwave-assisted synthesis can reduce reaction times significantly without compromising yields.

- Stability of the oxime ether linkage under acidic esterification conditions requires careful control to prevent hydrolysis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Optimization Strategies |

|---|---|---|---|

| Benzoxazinone core synthesis | Anthranilic acid derivatives, cyclization agents | Ring closure efficiency | Use of inert atmosphere, dry solvents |

| Acetylation | Friedel-Crafts reagents (AlCl3), acyl halides | Over-acylation, regioselectivity | Controlled stoichiometry, low temp |

| Oxime ether formation | Hydroxylamine derivatives, mild pH | Side reactions, incomplete conversion | Use of excess hydroxylamine, monitoring |

| Esterification | Ethanol, acid catalyst or alkyl halides | Hydrolysis of oxime ether | Mild conditions, short reaction time |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 50-70°C.

Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range 0-25°C.

Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent medium, temperature range 20-40°C.

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Ester derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzoxazine derivatives exhibit significant anticancer properties. The structure of acetic acid ethyl ester derivatives has been shown to enhance the efficacy of anticancer agents by modifying their pharmacokinetic profiles. For example, studies have demonstrated that benzoxazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzoxazine derivatives have been tested against various bacterial strains and shown to exhibit notable antibacterial effects. The presence of electron-withdrawing groups in the structure can enhance antimicrobial potency by disrupting microbial cell wall synthesis or function .

Pesticidal Activity

Research has also explored the use of benzoxazine derivatives as pesticides. These compounds can serve as effective agents against pests due to their ability to interfere with insect hormonal systems or metabolic processes. The ethyl ester form may enhance the bioavailability and effectiveness of these compounds in agricultural settings .

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated a series of benzoxazine derivatives for their anticancer potential. The results indicated that certain derivatives significantly reduced tumor growth in vivo models, suggesting that modifications to the acetic acid structure could lead to more potent anticancer agents .

- Antimicrobial Testing : In another study, various benzoxazine derivatives were synthesized and tested against a panel of bacterial strains. The findings revealed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

- Pesticide Efficacy : A field study evaluated the effectiveness of benzoxazine-based pesticides on crop yield and pest control. The results indicated a marked improvement in pest management compared to traditional pesticides, suggesting that these compounds could be viable alternatives in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and related derivatives:

Key Observations :

- Core Heteroatom: Benzothiazines (S-based, e.g., ) exhibit lower electronegativity and larger atomic radius compared to benzoxazinones (O-based), affecting π-π stacking and redox behavior.

- Bioactivity: Amino-substituted benzoxazinones (e.g., ) often show enhanced hydrogen-bonding capacity, making them suitable for enzyme inhibition, while the target compound’s ester group may improve membrane permeability .

Physicochemical Properties

- Lipophilicity : The target compound’s ethyl ester group increases logP compared to carboxylic acid derivatives (e.g., ) but reduces it relative to aromatic-substituted analogs (e.g., ).

- Thermal Stability: Benzoxazinones generally exhibit higher thermal stability (decomposition >250°C) than benzothiazines due to stronger C–O bonds .

- Solubility: The ethylideneamino group may reduce aqueous solubility compared to polar substituents like amino () or carboxylic acid () groups.

Biological Activity

Acetic acid, specifically the compound identified as “Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester,” is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological effects and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a benzoxazine core, which is known for its diverse biological activities. The structure can be represented as follows:

This indicates that the compound contains functional groups that may interact with biological systems in various ways.

Antimicrobial Properties

Research has indicated that benzoxazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Benzoxazine derivatives have also been studied for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The IC50 values for these compounds vary significantly based on structural modifications. For example, modifications to the alkyl chain length and functional groups can enhance cytotoxicity .

The mechanisms through which acetic acid esters exert their biological effects include:

- Cell Cycle Arrest : Compounds similar to the target molecule have been shown to induce G0/G1 phase arrest in cancer cells, effectively halting proliferation .

- Apoptosis Induction : Many benzoxazine derivatives promote programmed cell death in cancerous cells via mitochondrial pathways .

- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress within cells .

Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazine derivatives found that those with specific substitutions demonstrated enhanced antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics .

Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer properties of related compounds, it was reported that certain ethyl esters derived from benzoxazines exhibited potent cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Table 1: Biological Activity Overview of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Benzoxazine A | Antimicrobial | 10 | Effective against Gram-positive bacteria |

| Benzoxazine B | Anticancer | 5 | Induces apoptosis in breast cancer cells |

| Benzoxazine C | Antioxidant | 20 | Reduces oxidative stress in neuronal cells |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including condensation of 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-amine with ethyl acetoacetate derivatives under acidic or catalytic conditions. Optimizing yield requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and reaction temperature (60–80°C). Monitoring intermediate formation via thin-layer chromatography (TLC) or inline FT-IR can prevent over-functionalization . For sterically hindered intermediates, microwave-assisted synthesis may reduce reaction time by 30–50% .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Key characterization steps include:

- ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O) and benzoxazinone ring protons (δ ~6.8–7.5 ppm for aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethylideneamino region .

- FT-IR : Confirm carbonyl stretches (C=O at ~1715 cm⁻¹ for ester and ~1680 cm⁻¹ for benzoxazinone) and imine (C=N at ~1620 cm⁻¹) .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment. Monitor [M+H]⁺ ions via ESI-MS .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Use flash chromatography with silica gel (ethyl acetate/hexane, 3:7) for preliminary purification. For challenging separations (e.g., diastereomers), switch to preparative HPLC with chiral columns (e.g., Chiralpak IA) and isopropanol/n-hexane mobile phases. Membrane filtration (0.22 µm nylon) ensures particulate-free final products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected downfield shifts in NMR?

Discrepancies often arise from tautomerism in the ethylideneamino group or solvent polarity effects. Perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria. Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA) to validate assignments. If impurities are suspected, cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What methodologies assess the hydrolytic stability of the ethyl ester group under physiological conditions?

Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) with LC-MS monitoring. Pseudo-first-order kinetics can quantify degradation half-life (t₁/₂). To identify hydrolysis byproducts, use LC-QTOF-MS/MS with molecular networking . For enzyme-mediated hydrolysis, incubate with esterases (e.g., porcine liver esterase) and track activity via fluorogenic assays .

Q. How should experimental designs incorporate mechanistic studies of the benzoxazinone moiety’s reactivity?

Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates during oxidation/reduction of the 3-oxo group. Isotopic labeling (¹⁸O or deuterium) can trace oxygen exchange in aqueous environments. Pair these with DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways .

Q. What computational approaches elucidate electronic effects of substituents on the benzoxazinone ring?

Perform frontier molecular orbital (FMO) analysis to assess electron-withdrawing/donating effects of the 4-ethyl group. Use molecular electrostatic potential (MEP) maps to predict nucleophilic/electrophilic attack sites. Validate with crystallographic data (if available) to correlate computational predictions with experimental bond lengths/angles .

Q. How do researchers differentiate between aggregation-induced emission (AIE) and solvent polarity effects in fluorescence studies?

Conduct concentration-dependent fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, DMSO). Compare quantum yields and Stokes shifts. Use dynamic light scattering (DLS) to detect nanoparticle formation at higher concentrations. Time-resolved fluorescence decay assays can distinguish AIE from excimer formation .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with NIST spectral libraries or computational predictions to mitigate artifacts .

- Theoretical Frameworks : Align mechanistic studies with the quadripolar model (theoretical, epistemological, morphological, technical) to ensure methodological rigor .

- Contradiction Analysis : Apply hypothesis-driven iterative refinement, as demonstrated in microbial zoospore studies, to reconcile conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.